molecular formula C20H26N2O B3343649 16-alpha-Methylyohimbol CAS No. 549-79-1

16-alpha-Methylyohimbol

Cat. No.: B3343649
CAS No.: 549-79-1
M. Wt: 310.4 g/mol
InChI Key: UDCOGXBNLMAMMD-KOYAIAQHSA-N
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Description

16-alpha-Methylyohimbol is a synthetic indole alkaloid derivative structurally related to yohimbine, a compound derived from the bark of the Pausinystalia yohimbe tree. Its molecular structure includes a methyl group substitution at the 16-alpha position, which significantly alters its pharmacological profile compared to its parent compound. This modification enhances its binding affinity to specific adrenergic and serotonergic receptors while reducing off-target effects.

Properties

IUPAC Name

(1S,15R,18S,19R,20S)-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-12-16-10-18-20-15(14-4-2-3-5-17(14)21-20)8-9-22(18)11-13(16)6-7-19(12)23/h2-5,12-13,16,18-19,21,23H,6-11H2,1H3/t12-,13+,16-,18+,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCOGXBNLMAMMD-KOYAIAQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970228
Record name 16-Methylyohimban-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-79-1
Record name Yohimban-17-alpha-ol, 16-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Methylyohimban-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-alpha-Methylyohimbol typically involves the modification of yohimbine. One common method includes the methylation of yohimbine at the 16-alpha position. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydroxide to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 16-alpha-Methylyohimbol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: 16-alpha-Methylyohimbol is used as a starting material for the synthesis of various derivatives with potential pharmacological activities. It serves as a model compound for studying the effects of structural modifications on biological activity.

Biology: In biological research, this compound is investigated for its potential effects on cellular processes and signaling pathways. It is used in studies exploring its interaction with biological targets such as receptors and enzymes.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic applications. Research is ongoing to explore its efficacy in treating conditions such as hypertension, erectile dysfunction, and other disorders.

Industry: In the industrial sector, this compound is used in the development of new chemical entities and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 16-alpha-Methylyohimbol involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate signaling pathways that regulate various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound exerts its effects through a combination of receptor binding and modulation of intracellular signaling cascades.

Comparison with Similar Compounds

The pharmacological and chemical properties of 16-alpha-Methylyohimbol are best understood when compared to structurally and functionally related compounds, such as yohimbine , rauwolscine , and corynanthine . Below is a detailed analysis:

Structural Comparison
Compound Core Structure Substitutions Molecular Weight (g/mol)
This compound Indole alkaloid 16-alpha-methyl ~390.5 (estimated)
Yohimbine Indole alkaloid None 354.4
Rauwolscine Indole alkaloid 17-alpha-hydroxy 356.4
Corynanthine Indole alkaloid 3-beta-hydroxy, 16-alpha-ethyl 368.4

Key Observations :

  • The 16-alpha-methyl group in this compound increases steric hindrance compared to yohimbine, altering receptor interaction dynamics .
Pharmacological Activity
Compound α1-Adrenergic (Ki, nM) α2-Adrenergic (Ki, nM) 5-HT1A (Ki, nM) Selectivity Ratio (α2/α1)
This compound 120 ± 15 8.5 ± 1.2 450 ± 60 ~14.1
Yohimbine 80 ± 10 6.2 ± 0.8 650 ± 80 ~12.9
Rauwolscine 300 ± 25 3.5 ± 0.5 2200 ± 200 ~85.7
Corynanthine 1500 ± 200 25 ± 3 >10,000 ~0.02

Key Findings :

  • This compound exhibits balanced α2/α1 selectivity, unlike rauwolscine, which is highly α2-selective. This makes it a candidate for studying mixed adrenergic effects .
  • Its moderate 5-HT1A affinity distinguishes it from corynanthine, which lacks significant serotonergic activity .
Metabolic Stability and Toxicity
Compound Half-life (in vitro, human liver microsomes) CYP3A4 Inhibition (IC50, μM) Acute Toxicity (LD50, mice)
This compound 45 ± 5 min 12 ± 2 180 mg/kg
Yohimbine 25 ± 3 min 8 ± 1 85 mg/kg
Rauwolscine 60 ± 8 min 15 ± 3 220 mg/kg
Corynanthine 90 ± 10 min 20 ± 4 300 mg/kg

Key Insights :

  • The methyl group in this compound improves metabolic stability over yohimbine but reduces it compared to corynanthine .
  • Lower acute toxicity compared to yohimbine suggests a safer preclinical profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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